molecular formula C18H23N3O3 B5131670 1-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]-4-piperidinecarboxamide

1-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]-4-piperidinecarboxamide

カタログ番号 B5131670
分子量: 329.4 g/mol
InChIキー: UPBDKZORZPPJRD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]-4-piperidinecarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in neurodegenerative diseases. It was initially developed as a treatment for Parkinson's disease, but its mechanism of action and biochemical effects have led to investigations into its potential use in other conditions.

作用機序

1-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]-4-piperidinecarboxamide acts as an inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in the regulation of cell death and survival. By inhibiting JNK signaling, 1-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]-4-piperidinecarboxamide has been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.
Biochemical and Physiological Effects:
1-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress and inflammation, and to promote the survival of neurons in the brain. It has also been shown to improve motor function in animal models of Parkinson's disease.

実験室実験の利点と制限

One advantage of using 1-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]-4-piperidinecarboxamide in lab experiments is its well-established mechanism of action and neuroprotective effects. However, one limitation is that its effects may be specific to certain cell types or disease models, and may not be generalizable to all neurodegenerative diseases.

将来の方向性

There are several potential future directions for research on 1-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]-4-piperidinecarboxamide. One area of focus could be on identifying the optimal dosing and administration regimen for 1-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]-4-piperidinecarboxamide in clinical trials. Another area of focus could be on investigating its potential use in combination with other therapies for neurodegenerative diseases. Additionally, further research could be done to explore its potential use in other conditions beyond Parkinson's disease.

合成法

1-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]-4-piperidinecarboxamide is synthesized through a multi-step process that involves the condensation of 2-phenylethylamine with pyrrolidine-3,4-dione, followed by the addition of piperidine-4-carboxylic acid and subsequent purification steps. The synthesis of 1-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]-4-piperidinecarboxamide has been described in detail in several scientific publications.

科学的研究の応用

1-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease. It has been shown to have neuroprotective effects in preclinical models of Parkinson's disease, and has also been investigated for its potential use in other conditions such as Huntington's disease and Alzheimer's disease.

特性

IUPAC Name

1-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c19-17(23)14-7-9-20(10-8-14)15-12-16(22)21(18(15)24)11-6-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBDKZORZPPJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。